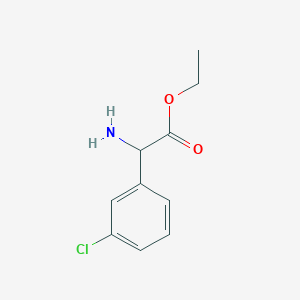
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, along with two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position
準備方法
The synthesis of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms can influence the compound’s reactivity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Lacks the fluorine atoms, which can result in different reactivity and biological activity.
4,4-Difluoropiperidine-3-carboxylic acid:
1-((Benzyloxy)carbonyl)-piperidine-3-carboxylic acid: Similar structure but without the fluorine atoms, leading to different chemical behavior.
The presence of the fluorine atoms and the benzyloxycarbonyl group in this compound makes it unique and potentially more versatile in various applications.
特性
CAS番号 |
1303974-25-5 |
|---|---|
分子式 |
C14H15F2NO4 |
分子量 |
299.27 g/mol |
IUPAC名 |
4,4-difluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19) |
InChIキー |
BESFNGRFFPFNNQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)





![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


